4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one
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Overview
Description
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one is a heterocyclic compound that features a unique combination of a pyrrolidinone ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of a hydrazide intermediate with a chlorophenyl-substituted nitrile oxide under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for conditions such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrrolidinone Derivatives: Compounds with the pyrrolidinone ring are known for their diverse pharmacological properties .
Uniqueness
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one is unique due to the combination of the oxadiazole and pyrrolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C18H14ClN3O2 |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H14ClN3O2/c19-15-9-5-4-8-14(15)17-20-18(24-21-17)12-10-16(23)22(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
InChI Key |
RPMFSZTXHNROOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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